Cas no 956722-10-4 (4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine)
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine
- 4-(2-(METHYLTHIO)PYRIMIDIN-4-YL)-1H-PYRAZOL-5-AMINE
- 4-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazol-5-amine
- 4-[2-(Methylthio)-4-pyrimidinyl]-1H-pyrazol-3-amine (ACI)
- 4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine
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- MDL: MFCD17926250
- Inchi: 1S/C8H9N5S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H3,9,11,13)
- InChI Key: MWDMUSJKDGYJIQ-UHFFFAOYSA-N
- SMILES: N1C(SC)=NC(C2C(N)=NNC=2)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.458
- Boiling Point: 507.324°C at 760 mmHg
- Flash Point: 260.62°C
- Refractive Index: 1.702
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Storage Condition:Room temperature
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 50555-0.25/G |
4-(2-(METHYLTHIO)PYRIMIDIN-4-YL)-1H-PYRAZOL-5-AMINE |
956722-10-4 | 97% | 0.25g |
$339 | 2023-09-17 | |
| AstaTech | 50555-1/G |
4-(2-(METHYLTHIO)PYRIMIDIN-4-YL)-1H-PYRAZOL-5-AMINE |
956722-10-4 | 97% | 1g |
$848 | 2023-09-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB11137-5g |
4-(2-methylsulfanylpyrimidin-4-yl)-1h-pyrazol-5-amine |
956722-10-4 | 95% | 5g |
$1699 | 2023-09-07 | |
| Chemenu | CM130015-1g |
4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine |
956722-10-4 | 95% | 1g |
$308 | 2021-08-05 | |
| Chemenu | CM130015-5g |
4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine |
956722-10-4 | 95% | 5g |
$617 | 2021-08-05 | |
| Chemenu | CM130015-10g |
4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine |
956722-10-4 | 95% | 10g |
$884 | 2021-08-05 | |
| Chemenu | CM130015-25g |
4-(2-(methylthio)pyrimidin-4-yl)-1H-pyrazol-3-amine |
956722-10-4 | 95% | 25g |
$1595 | 2021-08-05 | |
| TRC | M224363-2.5mg |
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine |
956722-10-4 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M224363-5mg |
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine |
956722-10-4 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M224363-25mg |
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine |
956722-10-4 | 25mg |
$ 210.00 | 2022-06-04 |
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine Suppliers
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine
4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine: A Comprehensive Overview
The compound 4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine, identified by the CAS registry number CAS No. 956722-10-4, is a chemically synthesized organic compound with a unique structure that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and structural versatility. The molecule consists of a pyrimidine ring substituted with a methylthio group at position 2 and a pyrazole ring attached via an amine group at position 4. This combination of functional groups imparts the compound with distinctive chemical and biological properties.
The synthesis of 4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and amine functionalization. Recent advancements in synthetic chemistry have enabled the optimization of these steps, leading to higher yields and improved purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such innovations highlight the compound's potential for large-scale production in various industrial applications.
One of the most promising applications of this compound lies in its potential as a bioactive agent. Studies have demonstrated that 4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine exhibits significant activity against a range of enzymes and receptors, making it a valuable lead compound in drug discovery programs. For example, recent research has shown that the compound can inhibit certain kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent. Additionally, its ability to modulate ion channels has been explored in the context of neurodegenerative diseases, further underscoring its therapeutic potential.
In the agrochemical sector, this compound has been investigated for its pesticidal properties. Field trials have indicated that it possesses potent insecticidal activity against key agricultural pests, such as aphids and caterpillars. The mechanism of action appears to involve interference with the insect's nervous system, leading to paralysis and eventual mortality. These findings have positioned CAS No. 956722-10-4 as a candidate for development into a new generation of environmentally friendly pesticides.
Beyond its bioactive applications, 4-(2-(Methylthio)pyrimidin-4-yl)-1H-pyrazol-5-amine has also been studied for its electronic properties. Researchers have explored its use as a building block in organic electronics, particularly in the construction of semiconducting materials for thin-film transistors (TFTs). The compound's ability to form stable π-conjugated systems makes it an attractive candidate for such applications. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their charge transport properties, paving the way for its use in flexible electronics.
The structural flexibility of this compound also makes it an ideal substrate for further chemical modifications. By introducing additional functional groups or altering the substituents on the pyrimidine or pyrazole rings, chemists can tailor its properties for specific applications. For instance, the introduction of electron-withdrawing groups has been shown to enhance its photostability, making it more suitable for outdoor applications such as agricultural pesticides or UV-curable coatings.
In terms of safety and environmental impact, preliminary toxicity studies indicate that CAS No. 956722-10-4 exhibits low acute toxicity in standard animal models. However, long-term toxicity studies are still underway to fully assess its safety profile. Additionally, researchers are investigating biodegradation pathways to ensure that this compound can be safely integrated into agricultural and industrial processes without posing risks to ecosystems.
The growing interest in this compound is reflected in the increasing number of research publications and patent filings related to its synthesis and applications. According to recent bibliometric analyses, the number of scientific articles citing CAS No. 956722-10-4 has doubled over the past five years, indicating a surge in academic and industrial interest.
In conclusion, 4-(2-(Methylthio)pyrimidin- strong>-----------4-yli)-1H-pyrazol-
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